![molecular formula C12H20FN B2537079 (1R)-1-(3-Fluoro-1-adamantyl)ethanamine CAS No. 2248215-82-7](/img/structure/B2537079.png)
(1R)-1-(3-Fluoro-1-adamantyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(3-Fluoro-1-adamantyl)ethanamine, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic compound that was first synthesized in the 1960s and was later approved by the US Food and Drug Administration (FDA) for the treatment of Alzheimer's disease. Memantine is a unique drug that has been found to be effective in treating a wide range of neurological disorders.
Wirkmechanismus
(1R)-1-(3-Fluoro-1-adamantyl)ethanamine works by blocking the NMDA receptors in the brain, which are involved in the transmission of signals between neurons. By blocking these receptors, (1R)-1-(3-Fluoro-1-adamantyl)ethanamine helps to regulate the activity of glutamate, a neurotransmitter that is involved in learning and memory. This leads to a reduction in the excitotoxicity that is associated with many neurological disorders.
Biochemical and Physiological Effects:
(1R)-1-(3-Fluoro-1-adamantyl)ethanamine has been found to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in patients with Alzheimer's disease, reduce the severity of symptoms in patients with Parkinson's disease, and reduce the frequency and severity of seizures in patients with epilepsy. (1R)-1-(3-Fluoro-1-adamantyl)ethanamine has also been found to reduce the severity of neuropathic pain and improve mood in patients with depression.
Vorteile Und Einschränkungen Für Laborexperimente
(1R)-1-(3-Fluoro-1-adamantyl)ethanamine has several advantages for use in lab experiments. It has a relatively low toxicity profile and is well-tolerated by most patients. It is also readily available and can be synthesized in large quantities. However, (1R)-1-(3-Fluoro-1-adamantyl)ethanamine has some limitations for use in lab experiments, including its relatively short half-life and the need for frequent dosing.
Zukünftige Richtungen
There are several potential future directions for research on (1R)-1-(3-Fluoro-1-adamantyl)ethanamine. One area of research is the development of new formulations of (1R)-1-(3-Fluoro-1-adamantyl)ethanamine that can be administered less frequently. Another area of research is the exploration of (1R)-1-(3-Fluoro-1-adamantyl)ethanamine's potential use in treating other neurological disorders, such as Huntington's disease and traumatic brain injury. Additionally, research is needed to better understand the long-term effects of (1R)-1-(3-Fluoro-1-adamantyl)ethanamine on cognitive function and neurological health.
Synthesemethoden
The synthesis of (1R)-1-(3-Fluoro-1-adamantyl)ethanamine involves the reaction of 3-Fluoro-1-adamantylamine with ethyl bromoacetate to form 1-(3-Fluoro-1-adamantyl)ethyl bromoacetate. The bromoacetate group is then hydrolyzed to form the carboxylic acid, which is then reduced with lithium aluminum hydride to form (1R)-1-(3-Fluoro-1-adamantyl)ethanamine.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(3-Fluoro-1-adamantyl)ethanamine has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to be effective in the treatment of Alzheimer's disease, Parkinson's disease, multiple sclerosis, epilepsy, and neuropathic pain. (1R)-1-(3-Fluoro-1-adamantyl)ethanamine has also been studied for its potential use in treating addiction and depression.
Eigenschaften
IUPAC Name |
(1R)-1-(3-fluoro-1-adamantyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FN/c1-8(14)11-3-9-2-10(4-11)6-12(13,5-9)7-11/h8-10H,2-7,14H2,1H3/t8-,9?,10?,11?,12?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKAZSVBLPTEMY-AAWJQDODSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C12CC3CC(C1)CC(C3)(C2)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(3-Fluoro-1-adamantyl)ethanamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.